As2H8O9
Arsenic acid hemihydrate
CAS No.: 7774-41-6
Cat. No.: VC8184263
Molecular Formula: H3AsO4
As2H8O9
Molecular Weight: 301.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7774-41-6 |
|---|---|
| Molecular Formula | H3AsO4 As2H8O9 |
| Molecular Weight | 301.9 g/mol |
| IUPAC Name | arsoric acid;hydrate |
| Standard InChI | InChI=1S/2AsH3O4.H2O/c2*2-1(3,4)5;/h2*(H3,2,3,4,5);1H2 |
| Standard InChI Key | IGZLSWCUPJLTLQ-UHFFFAOYSA-N |
| SMILES | O.O[As](=O)(O)O.O[As](=O)(O)O |
| Canonical SMILES | O.O[As](=O)(O)O.O[As](=O)(O)O |
| Boiling Point | 120 °C (calculated) |
| Melting Point | -30 °C (calculated) |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Arsenic acid hemihydrate consists of two molecules of arsenic acid () combined with one molecule of water (), yielding the formula . The molecular weight of the compound is 301.9013 g/mol, derived from the sum of its constituent atomic masses: arsenic (74.92 g/mol), hydrogen (1.01 g/mol), oxygen (16.00 g/mol), and water (18.02 g/mol) .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.9013 g/mol | |
| CAS Registry Number | 7774-41-6 | |
| SMILES Notation | O.O[As](O)(O)=O.O[As](O)(O)=O | |
| InChI Key | IGZLSWCUPJLTLQ-UHFFFAOYSA-N |
The SMILES (Simplified Molecular Input Line Entry System) notation and InChI (International Chemical Identifier) key provide unambiguous representations of the compound’s structure, confirming its tetrahedral geometry around the arsenic atom .
Crystalline Structure and Symmetry
Crystallographic studies reveal that arsenic acid hemihydrate adopts a tetrahedral configuration with idealized symmetry. The As–O bond lengths range from 1.66 to 1.71 Å, consistent with the hybridization state of arsenic (As) . The hemihydrate form stabilizes through hydrogen bonding between water molecules and the arsenate anions, facilitating the formation of colorless, stable crystals .
Synthesis and Production Methods
Primary Synthesis via Arsenic Trioxide and Nitric Acid
The most common industrial method for producing arsenic acid hemihydrate involves the reaction of arsenic trioxide () with concentrated nitric acid ():
Dinitrogen trioxide () is generated as a by-product, and the solution is cooled to precipitate hemihydrate crystals . Lower temperatures favor the formation of a dihydrate (), but the hemihydrate is preferentially obtained under controlled conditions .
Ozonolysis of Elemental Arsenic
Arsenic acid hemihydrate can also be synthesized by treating elemental arsenic with ozone () in the presence of moisture:
This method avoids the use of nitric acid but requires precise control over reaction conditions to prevent over-oxidation .
Hydrolysis of Arsenic Pentoxide
Dissolving arsenic pentoxide () in water yields arsenic acid, which crystallizes as the hemihydrate upon evaporation . This pathway is less commonly employed due to the hygroscopic nature of .
Physicochemical Properties
Acidity and Dissociation Behavior
Arsenic acid hemihydrate is a triprotic acid, undergoing sequential deprotonation in aqueous solutions:
Thermal Stability and Dehydration
The hemihydrate form dehydrates upon heating above 100°C, condensing to form pyroarsenic acid () or arsenic pentoxide () at higher temperatures . Differential scanning calorimetry (DSC) studies indicate endothermic peaks corresponding to water loss and subsequent decomposition .
Table 2: Thermal and Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Decomposes at 100°C | |
| Density | 1.9571 g/cm³ (at 10°C) | |
| Solubility in Water | 256 g/L (at 20°C) | |
| Vapor Pressure | <7.5×10⁻⁸ mmHg (at 25°C) |
Applications and Industrial Relevance
Pesticides and Herbicides
Arsenic acid hemihydrate serves as a precursor to arsenical herbicides, such as monosodium methylarsonate (MSMA). These compounds target broadleaf weeds and invasive grasses but have faced regulatory restrictions due to environmental persistence and toxicity .
Specialty Chemical Synthesis
The compound is utilized in synthesizing organic arsenicals, including veterinary drugs like arsanilic acid, which promote growth in livestock. Strict residue limits are enforced to prevent human exposure .
| Parameter | Value | Agency |
|---|---|---|
| Oral Reference Dose (RfD) | 0.3 µg/kg/day | EPA |
| Workplace Exposure Limit | 0.01 mg/m³ (8-hour TWA) | OSHA |
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